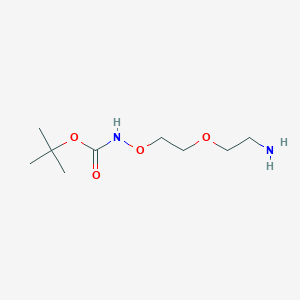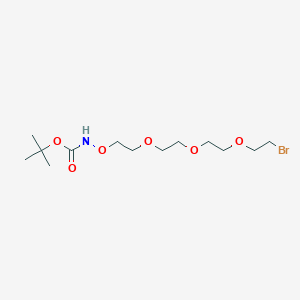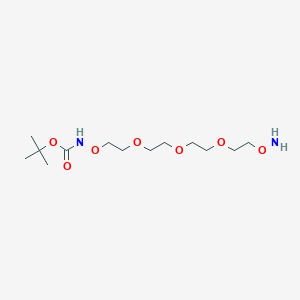
TCO-NHS-Ester
Übersicht
Beschreibung
TCO-NHS ester is an amine-reactive building block used to modify primary amine-containing molecules . It is used for the modification of amine-containing molecules in organic media . It is supplied as a single axial (minor, rel - (1S-2S-5E-pS)) diastereomer .
Synthesis Analysis
A simple and convenient method for the synthesis of N-hydroxysuccinimide ester is developed using triphosgene as an acid activator . Several aromatic and aliphatic N-hydroxysuccinimide esters are prepared from their corresponding carboxylic acids at room temperature in good yields in a rapid process using triphosgene .Molecular Structure Analysis
The molecular formula of TCO-NHS ester is C13H17NO5 . The InChI code is 1S/C13H17NO5/c15-11-8-9-12 (16)14 (11)19-13 (17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 . The molecular weight is 267.28 g/mol .Chemical Reactions Analysis
TCO-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This reaction is based on the rapid and bio-orthogonal inverse electron demand Diels–Alder reaction between tetrazine (Tz) and trans-cyclooctene (TCO) .Physical And Chemical Properties Analysis
TCO-NHS ester has a molecular weight of 267.28 g/mol . It is a solid substance with a density of 1.27g/cm3 .Wissenschaftliche Forschungsanwendungen
Biokonjugation und Proteinmarkierung
TCO-NHS-Ester ist ein axiales trans-Cycloocten (a-TCO), das für Biokonjugation und Proteinmarkierung verwendet wird {svg_1}. Es besitzt einen aminreaktiven NHS-Ester, und das a-TCO reagiert schnell mit Tetrazinen durch Diels-Alder-Reaktionen, eine Art bioorthogonaler, kupferfreier Click-Chemie {svg_2}.
Protein-Protein-Konjugation
This compound wird bei der Protein-Protein-Konjugation verwendet {svg_3}. Diese Anwendung ermöglicht die Bildung kovalenter Bindungen zwischen Proteinen, wodurch die Untersuchung von Protein-Wechselwirkungen und -funktionen ermöglicht wird.
Protein-Antikörper-Konjugation
Eine weitere Anwendung von this compound ist die Protein-Antikörper-Konjugation {svg_4}. Dieser Prozess ist entscheidend für die Entwicklung von Antikörper-basierten Therapeutika und Diagnostika.
Protein-Kleinmolekül-Konjugation
This compound wird auch bei der Protein-Kleinmolekül-Konjugation verwendet {svg_5}. Diese Technik wird häufig in Medikamenten-Abgabesystemen eingesetzt, bei denen ein therapeutisches Kleinmolekül an einen Proteinträger gebunden wird.
Radiomarkierung
This compound wird bei der 18F-Radiomarkierung verwendet {svg_6}. Dies ist ein kritischer Prozess bei der Herstellung von Radiopharmazeutika für die Positronen-Emissions-Tomographie (PET)-Bildgebung.
Protein-Oligonukleotid-Konjugation
This compound wird bei der Protein-Oligonukleotid-Konjugation verwendet {svg_7}. Diese Technik wird bei der Entwicklung von DNA- und RNA-Aptameren eingesetzt, die Anwendungen in der Therapie und Diagnostik haben.
Oberflächenmodifikation
Schließlich wird this compound bei der Oberflächenmodifikation verwendet {svg_8}. Dieser Prozess wird verwendet, um die Oberflächeneigenschaften von Materialien für verschiedene Anwendungen zu verändern, darunter Biosensoren und Biochips.
Wirkmechanismus
Target of Action
Trans-Cyclooctene-N-Hydroxysuccinimide Ester, commonly known as TCO-NHS ester, is a popular reagent used to label amine-containing compounds or biomolecules . The primary targets of TCO-NHS ester are primary amines, which are common functional groups present in virtually all proteins, peptides, and a host of other macromolecules . They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group) .
Mode of Action
TCO-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This reaction is facilitated by the amine-reactive N-Hydroxysuccinimide (NHS) ester present in the TCO-NHS ester . The trans-cyclooctene (TCO) part of the TCO-NHS ester reacts rapidly with tetrazines through Diels–Alder reactions, a type of bioorthogonal, copper-free click chemistry .
Biochemical Pathways
The TCO-NHS ester, through its interaction with primary amines, plays a crucial role in bioconjugation and protein labeling . It enables fast click chemistry with tetrazine , facilitating the formation of stable amide bonds between two target molecules . This process is part of a broader biochemical pathway known as bioorthogonal cycloaddition reaction .
Pharmacokinetics
It’s worth noting that tco-nhs ester shows favorable physiochemical properties for live-cell and in vivo labeling , suggesting that it may have good bioavailability.
Result of Action
The result of the action of TCO-NHS ester is the formation of a stable amide bond between the labeling reagent and the target molecule . This allows for the efficient and specific detection of targets like proteins or nucleic acids using affinity labeling reagents . In the context of super-resolution fluorescence imaging, this enables highly multiplexed imaging of target molecules .
Action Environment
The action of TCO-NHS ester is influenced by environmental factors such as pH. The reaction between TCO-NHS ester and primary amines occurs specifically and efficiently at pH 7-9 . Furthermore, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , indicating that the stability of TCO-NHS ester is influenced by temperature and pH. The storage condition for TCO-NHS ester is typically at -20°C .
Zukünftige Richtungen
TCO-NHS ester has shown promise in the field of bioconjugation and protein labeling . Its use in the synthesis of PROTACs suggests potential applications in targeted therapy . Furthermore, its role in the inverse electron demand Diels–Alder reaction for pretargeted PET imaging and radioimmunotherapy indicates potential future directions in oncology .
Eigenschaften
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1191901-33-3 | |
| Record name | CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TCO-NHS ester contribute to the pretargeted imaging strategy described in the research?
A1: TCO-NHS ester plays a crucial role in the bioorthogonal click chemistry employed in this imaging strategy. The researchers first modify an antibody targeting the PD-L1 protein with TCO-NHS ester. This modification allows the antibody to conjugate with a Tetrazine-functionalized imaging agent through a rapid and highly specific Diels-Alder reaction in vivo. [] This two-step approach minimizes off-target effects and enhances the signal-to-noise ratio for improved tumor imaging.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)

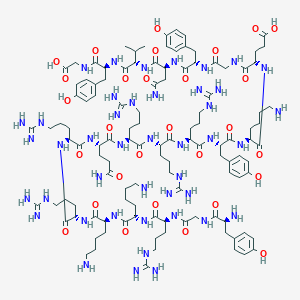

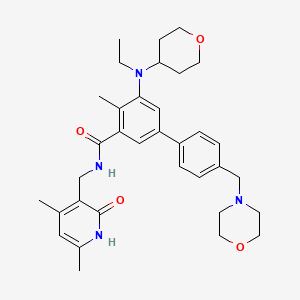

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)
